molecular formula C9H17N3O2 B7932138 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone

Cat. No.: B7932138
M. Wt: 199.25 g/mol
InChI Key: JPOMDRDNCIFLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Amination: Finally, the compound is aminated by reacting with ammonia or an amine source to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid: Similar structure but with an acetic acid group instead of an amino group.

    1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: Similar structure with an additional methyl group on the butanone chain.

Uniqueness

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-ethanone is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-acetyl-3-methylpiperazin-1-yl)-2-aminoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7-6-11(9(14)5-10)3-4-12(7)8(2)13/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOMDRDNCIFLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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